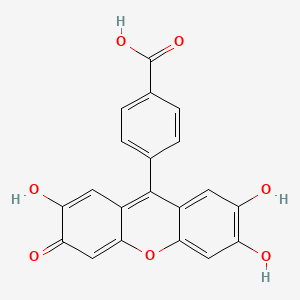

4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

Research into the synthesis of complex benzoic acid derivatives reveals various methodologies, including the use of novel synthetic routes and reactions with other compounds. For example, Obreza and Perdih (2012) developed a new synthetic route for compounds related to benzoic acid, providing insights into the potential synthesis pathways for our compound of interest (Obreza & Perdih, 2012). Similarly, the work by Myers et al. (2001) on microbial dihydroxylation of benzoic acid to produce highly functionalized cyclohexanecarboxylic acid derivatives highlights the versatility of synthesis techniques that could be applicable (Myers et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly analyzed using techniques such as X-ray crystallography. The crystal structures of various benzoic acid derivatives have been determined, offering insights into potential structural characteristics of "4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid." These studies underscore the importance of molecular geometry and intermolecular interactions in defining the properties of such compounds (Zugenmaier et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving benzoic acid derivatives have been explored, highlighting the reactivity and potential chemical transformations of our compound. The electro-oxidation of 3,4-dihydroxy benzoic acid and its reaction mechanisms provide a glimpse into the oxidative properties and reactivity patterns that may be relevant (Fotouhi et al., 2007).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of "4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid." These properties are often determined through experimental studies and can significantly influence the compound's applications and handling.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the versatility and applications of benzoic acid derivatives. Research into the Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives shows the potential for selective bond activation and modification, which could be relevant for further chemical modifications of our compound (Li et al., 2016).

Wissenschaftliche Forschungsanwendungen

Detection of Reactive Oxygen Species

4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid derivatives, like HPF and APF, have been designed as novel fluorescence probes. These probes are effective in selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase reactive intermediates. They can differentiate hROS from other reactive oxygen species and have been applied in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Corrosion Inhibition in Mild Steel

Derivatives of 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, like methyl and ethyl esters, have been synthesized and found to be effective in inhibiting the corrosion of mild steel in acidic environments. This application is significant in the field of surface engineering and materials science (Arrousse et al., 2021).

Cysteine Detection

A hybrid xanthene-based sensor incorporating 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid structure has been developed for the selective detection of cysteine. This sensor exhibits a clear color change observable by the naked eye and is useful for rapid cysteine detection in living tissues, demonstrating its value in biological and chemical sensing applications (Peng et al., 2020).

Eigenschaften

IUPAC Name |

4-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-1-3-10(4-2-9)20(25)26/h1-8,21-23H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHHRYSTEFPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564507 | |

| Record name | 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219305-27-8 | |

| Record name | 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

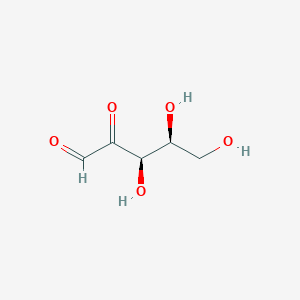

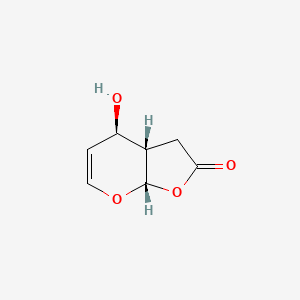

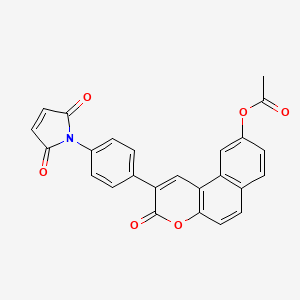

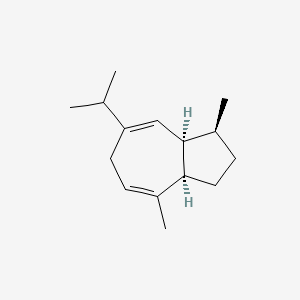

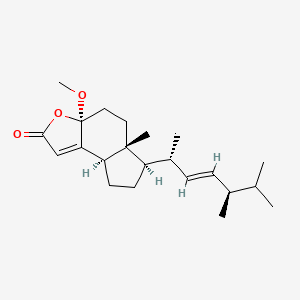

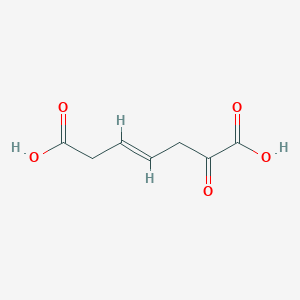

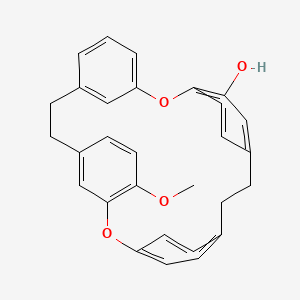

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R,3R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate](/img/structure/B1252478.png)